molecular formula C21H20N2O3 B5763773 3-[1-(4-carbamoylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(4-carbamoylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B5763773
M. Wt: 348.4 g/mol
InChI Key: UGXMGPFCNOPGTN-UHFFFAOYSA-N
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Description

3-[1-(4-carbamoylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound with a molecular formula of C20H19N3O3 This compound is characterized by its unique structure, which includes a pyrrole ring substituted with carbamoylphenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-carbamoylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions: The pyrrole ring is then substituted with 4-carbamoylphenyl and 4-methylphenyl groups using appropriate reagents and catalysts.

    Propanoic Acid Addition: The final step involves the addition of a propanoic acid group to the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-carbamoylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyrroles.

Scientific Research Applications

3-[1-(4-carbamoylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[1-(4-carbamoylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(4-carbamoylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid
  • 3-[1-(4-carbamoylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

Uniqueness

3-[1-(4-carbamoylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-[1-(4-carbamoylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-14-2-4-15(5-3-14)19-12-10-18(11-13-20(24)25)23(19)17-8-6-16(7-9-17)21(22)26/h2-10,12H,11,13H2,1H3,(H2,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXMGPFCNOPGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)C(=O)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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